Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-

Description

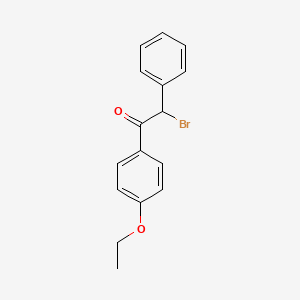

Acetophenone derivatives are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The compound 2-Bromo-4'-ethoxy-2-phenyl-acetophenone features a bromine atom at the α-position (C-2), an ethoxy group at the para position of the acetophenone ring (C-4'), and a phenyl substituent at C-2. This substitution pattern confers unique electronic and steric properties, influencing reactivity and physical characteristics.

Properties

CAS No. |

20458-79-1 |

|---|---|

Molecular Formula |

C16H15BrO2 |

Molecular Weight |

319.19 g/mol |

IUPAC Name |

2-bromo-1-(4-ethoxyphenyl)-2-phenylethanone |

InChI |

InChI=1S/C16H15BrO2/c1-2-19-14-10-8-13(9-11-14)16(18)15(17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |

InChI Key |

GOOZBGBJARLEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the α-bromination of acetophenones can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . Another method involves the use of NaBr and CHCl₃ in biphasic electrolysis with H₂SO₄ as a supporting electrolyte .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to achieve high yields and selectivity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Synthesis Methods Overview

| Method | Description |

|---|---|

| Bromination | Utilizes N-bromosuccinimide in the presence of a catalyst for selective bromination. |

| Friedel-Crafts Acylation | Involves acylation reactions with Lewis acids to form ketones. |

| Continuous Flow Reactors | Enhances efficiency and yield in industrial production settings. |

Organic Synthesis

Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-, serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique substitution pattern allows for selective reactions that can lead to the formation of complex molecular architectures.

Pharmaceutical Development

The compound has potential applications in drug development. It is being investigated for its biological activities, including antifungal and antibacterial properties. Its derivatives may serve as building blocks for pharmaceuticals targeting various diseases .

Materials Science

In materials science, Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-, is utilized in producing light-responsive materials and polymers. Its ability to undergo photochemical reactions makes it suitable for applications in photonic devices and responsive coatings .

Research has indicated that derivatives of Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-, exhibit significant biological activities. For instance, studies have explored its potential as an antifungal agent and its effectiveness against various bacterial strains. Such investigations are essential for understanding the compound's pharmacological potential .

Material Applications

Recent studies have demonstrated the use of Acetophenone derivatives in creating conductive polymers and sensors. The incorporation of this compound into polymer matrices enhances their electrical properties, making them suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- involves its interaction with specific molecular targets. For example, the bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of phenyl radicals upon UV irradiation . These radicals can further react with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Structural and Physical Properties

Substituents significantly impact melting points, solubility, and crystallinity. Below is a comparative table of structurally related brominated acetophenones:

Key Observations :

- Ethoxy vs.

- Phenyl Substituent : The C-2 phenyl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to smaller substituents like Cl or Br .

Research Findings and Trends

- Stereochemical Outcomes: Asymmetric hydrogenation of substituted acetophenones using Rh complexes shows high enantioselectivity, influenced by para-substituents (e.g., CF₃, NH₂) .

Biological Activity

Acetophenone, 2-bromo-4'-ethoxy-2-phenyl- (CAS No. 20458-79-1) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article will delve into the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H15BrO2

Molecular Weight: 319.20 g/mol

IUPAC Name: 2-bromo-4'-ethoxyacetophenone

The compound features a bromine atom and an ethoxy group attached to the acetophenone structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that Acetophenone derivatives, including 2-bromo-4'-ethoxy-2-phenyl-, exhibit a variety of biological activities such as:

- Antimicrobial Activity: Several studies have reported that acetophenone derivatives can inhibit the growth of bacteria and fungi. This activity is primarily attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Anticancer Potential: Preliminary studies suggest that acetophenone derivatives may induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity Study:

A study conducted on various acetophenone derivatives, including 2-bromo-4'-ethoxy-2-phenyl-, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial survival and replication . -

Anti-inflammatory Research:

In vitro experiments showed that the compound could lower levels of inflammatory markers in macrophage cell lines. The study highlighted its potential to serve as a therapeutic agent for inflammatory diseases . -

Anticancer Investigation:

A recent study explored the effects of several acetophenone derivatives on human cancer cell lines. Results indicated that 2-bromo-4'-ethoxy-2-phenyl- induced apoptosis through the activation of caspases, suggesting a pathway for its use in cancer therapy .

The biological activity of Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-, is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and inflammation.

- Apoptosis Induction: Its structure allows it to interact with cellular pathways that regulate cell death, particularly in cancerous cells.

Q & A

Q. Optimization considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) to avoid byproducts like dibrominated derivatives.

- Adjust stoichiometry (1.1–1.3 eq. brominating agent) to balance yield and purity.

[Basic] How can researchers purify and confirm the purity of 2-bromo-4'-ethoxy-2-phenylacetophenone?

Q. Purification methods :

Q. Analytical validation :

- Melting point analysis : Compare observed values with literature data (e.g., 25–29°C for structurally similar bromoacetophenones) .

- Spectroscopic techniques :

[Advanced] How can contradictory spectroscopic data for brominated acetophenones be resolved?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism or rotameric forms : Use variable-temperature NMR to identify dynamic equilibria .

- Residual solvents : Employ high-vacuum drying and deuterated solvents for accurate H NMR .

- Isomeric impurities : Combine HPLC (C18 column, acetonitrile/water gradient) with X-ray crystallography for unambiguous structural assignment .

Case study : A 2024 study resolved conflicting C NMR signals in 2-bromo-4'-methoxyacetophenone by correlating crystallographic data (SHELX-refined) with DFT-calculated shifts .

[Advanced] What computational strategies predict the reactivity of 2-bromo-4'-ethoxy-2-phenylacetophenone in cross-coupling reactions?

Q. Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters include:

- Machine learning : Train models on databases like Reaxys to predict regioselectivity in Pd-catalyzed reactions .

Validation : Compare predicted vs. experimental yields using kinetic studies (e.g., in situ IR monitoring) .

[Advanced] How can the biological activity of brominated acetophenones be evaluated in model organisms?

Q. Experimental design :

- C. elegans assays :

- Mechanistic studies :

[Advanced] What crystallographic techniques are suitable for resolving the structure of brominated acetophenone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.